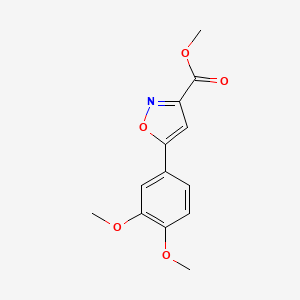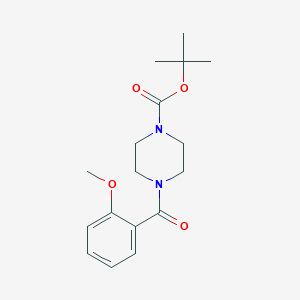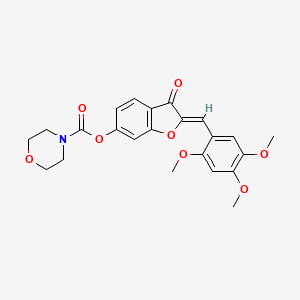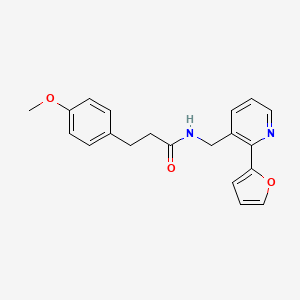![molecular formula C23H25N3O4 B2964338 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide CAS No. 2034206-72-7](/img/structure/B2964338.png)
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . It also contains a pyrrolo[1,2-a]quinoxalin-2-yl group, which is a polycyclic aromatic compound with nitrogen atoms. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 2,3-dihydrobenzofuran skeleton confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The ring-strain in the dihydrobenzofuran system is moderate, and somewhat smaller than in the corresponding dihydrofuran system without the fused benzene ring .科学的研究の応用
Chemical Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide have been explored in several studies. For instance, the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones through ring transformation and their tautomeric structures in solutions have been reported, showcasing the chemical versatility and potential pharmaceutical applications of these compounds (Kurasawa et al., 1989; Kurasawa et al., 1990). Similarly, the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing insights into the molecular interactions and properties that could influence their application in various fields (Karmakar et al., 2007).
Biological Activities
The biological activity of compounds structurally related to this compound has been a subject of research. A study on the synthesis, crystal structure, and biological activity of a similar compound demonstrated moderate herbicidal and fungicidal activities, indicating the potential for agricultural applications (Hu Jingqian et al., 2016). Furthermore, in vitro and in vivo assessments of newer quinoxaline-oxadiazole hybrids have shown promising antimicrobial and antiprotozoal agents, highlighting the therapeutic potential of such compounds (Patel et al., 2017).
Mechanistic Insights and Applications
Research has also delved into the mechanisms underlying the biological activities of these compounds. For example, the discovery and inotropic activity of dihydropyridazinone cardiotonics have provided valuable insights into the development of new therapeutic agents (Robertson et al., 1986). Additionally, theoretical investigations have explored the antimalarial and potential COVID-19 drug applications of related sulfonamides, combining computational calculations and molecular docking studies to predict efficacy and binding modes (Fahim & Ismael, 2021).
将来の方向性
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-23(2)11-14-6-5-9-19(21(14)30-23)29-13-20(27)24-15-10-18-22(28)25-16-7-3-4-8-17(16)26(18)12-15/h3-9,15,18H,10-13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZGWNYPOYQRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2964258.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2964261.png)
![4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2964264.png)
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)


![2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2964268.png)
![1-[4-(4-Hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2964269.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}propan-1-one](/img/structure/B2964270.png)
![N-[(2H-1,3-benzodioxol-5-yl)[(4-methoxyphenyl)formamido]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)

![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-fluorobenzamide](/img/structure/B2964274.png)
![methyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B2964276.png)
